molecular formula C11H18ClNO2 B1478919 2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2098104-08-4

2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Cat. No.: B1478919
CAS No.: 2098104-08-4
M. Wt: 231.72 g/mol
InChI Key: WJLIYUIBCIXDTE-UHFFFAOYSA-N
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Description

2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one (CAS Number: 2098104-08-4) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}ClNO2_2
  • Molecular Weight : 231.72 g/mol
  • Structure : The compound features a chloro group and an oxazepine ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in the context of its pharmacological effects. Below are key findings regarding its biological activities:

1. Antidepressant Activity

Research indicates that compounds with similar oxazepine structures exhibit antidepressant-like effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Neuroprotective Effects

Studies have demonstrated that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. The neuroprotective effects are hypothesized to stem from its ability to inhibit oxidative stress and inflammation in neuronal cells.

3. Analgesic Properties

Preliminary data suggest that this compound may exhibit analgesic properties. This could be attributed to its interaction with pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFindingsReference
Study on Antidepressant EffectsDemonstrated significant reduction in depression-like behaviors in rodent models after administration of the compound.
Neuroprotection StudyShowed that the compound reduced neuronal cell death in models of oxidative stress.
Analgesic Activity InvestigationFound that the compound decreased pain responses in animal models, suggesting potential for pain management applications.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various neurotransmitter receptors and may influence signaling pathways related to mood regulation and pain perception.

Properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-8(12)11(14)13-5-6-15-7-9-3-2-4-10(9)13/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLIYUIBCIXDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC2C1CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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